molecular formula C10H13N5 B1464315 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine CAS No. 1249440-06-9

2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine

Cat. No.: B1464315
CAS No.: 1249440-06-9
M. Wt: 203.24 g/mol
InChI Key: SPKISRRJTFSLNW-UHFFFAOYSA-N
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Description

2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that features both a pyrazole and a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, which is known for its biological activity, combined with the pyrimidine ring, which is a common scaffold in pharmaceuticals, makes this compound a promising candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method starts with the reaction of 3,4,5-trimethyl-1H-pyrazole with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound, potentially enhancing its reactivity.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Biology: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industry: It can be used as an intermediate in the synthesis of other complex molecules, contributing to the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application, but generally involve the modulation of biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine include other pyrazole-pyrimidine derivatives, such as:

  • 2-(3,4-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine
  • 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the pyrazole ring, which can significantly influence its reactivity and biological activity. The presence of three methyl groups on the pyrazole ring may enhance its stability and alter its interaction with molecular targets, making it a unique and valuable compound for further research.

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-6-7(2)14-15(8(6)3)10-12-4-9(11)5-13-10/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKISRRJTFSLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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